![molecular formula C12H15Cl2N B13200238 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine
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Overview
Description
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its dichlorophenylmethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine is a synthetic compound with potential therapeutic applications. Its biological activity is of significant interest in pharmacology, particularly in the context of anticonvulsant properties and interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring substituted with a dichlorophenyl group. This structural configuration is believed to contribute to its biological activity.
Chemical Formula : C12H14Cl2N
Research indicates that this compound interacts with various neurotransmitter systems. It has been studied for its potential as an anticonvulsant agent, particularly through its modulation of sodium channels in neuronal cells. The compound's ability to inhibit voltage-sensitive sodium channels suggests a mechanism that could prevent seizure activity by stabilizing neuronal membranes.
Pharmacological Effects
The biological activity of this compound has been assessed through various pharmacological studies:
-
Anticonvulsant Activity :
- In a study evaluating the anticonvulsant properties using the maximal electroshock (MES) test, compounds similar to this compound exhibited significant protective effects against seizures at specific dosages (100 mg/kg and 300 mg/kg) .
- The structure-activity relationship (SAR) analysis highlighted the importance of the pyrrolidine core in enhancing anticonvulsant efficacy .
- Neurotoxicity Assessment :
Case Studies
Several case studies have documented the biological activity of related compounds and their implications:
Comparative Analysis
The following table compares the biological activities of this compound with other similar compounds:
Compound Name | Anticonvulsant Activity (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Selectivity Index (PI) |
---|---|---|---|
This compound | 100-300 | Varies by derivative | High |
N-(3-chloroanilide) derivatives | Varies (mostly inactive) | Not reported | Low |
Trifluoromethyl derivatives | 30-100 (higher efficacy) | Moderate toxicity reported | Moderate |
Properties
Molecular Formula |
C12H15Cl2N |
---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H15Cl2N/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI Key |
IYSBVRYWQUWLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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